Furan-2,3-dicarbonyl dichloride

Catalog No.
S1488961
CAS No.
104721-76-8
M.F
C6H2Cl2O3
M. Wt
192.98 g/mol
Availability
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Furan-2,3-dicarbonyl dichloride

CAS Number

104721-76-8

Product Name

Furan-2,3-dicarbonyl dichloride

IUPAC Name

furan-2,3-dicarbonyl chloride

Molecular Formula

C6H2Cl2O3

Molecular Weight

192.98 g/mol

InChI

InChI=1S/C6H2Cl2O3/c7-5(9)3-1-2-11-4(3)6(8)10/h1-2H

InChI Key

BMBDJILYIZBBMQ-UHFFFAOYSA-N

SMILES

C1=COC(=C1C(=O)Cl)C(=O)Cl

Synonyms

2,3-Furandicarbonyldichloride(9CI)

Canonical SMILES

C1=COC(=C1C(=O)Cl)C(=O)Cl

Furan-2,3-dicarbonyl dichloride is a chemical compound with the molecular formula C6H2Cl2O3\text{C}_6\text{H}_2\text{Cl}_2\text{O}_3. It is characterized by the presence of two carbonyl groups located at the 2 and 3 positions of the furan ring, along with two chlorine substituents. This compound is part of a broader class of furan derivatives, which are known for their diverse reactivity and utility in organic synthesis. The structure of furan-2,3-dicarbonyl dichloride allows it to participate in various

  • Acylation Reactions: The dichloride can act as an acylating agent, reacting with nucleophiles such as alcohols and amines to form esters and amides, respectively.
  • Nucleophilic Substitution: The chlorine atoms can be replaced by various nucleophiles under appropriate conditions, leading to the formation of substituted furan derivatives.
  • Cycloaddition Reactions: The compound can also participate in cycloaddition reactions due to its electrophilic nature, particularly with dienes and other nucleophiles .

These reactions highlight the compound's versatility as a building block in organic synthesis.

Furan-2,3-dicarbonyl dichloride can be synthesized through several methods:

  • Vilsmeier Reaction: A common method involves treating furan with phosphorus oxychloride or thionyl chloride in the presence of dimethylformamide (DMF) to yield furan-2,3-dicarbonyl dichloride in high yields .
    text
    1. Furan + Phosphorus Oxychloride → Furan-2,3-dicarbonyl dichloride
  • Direct Chlorination: Another approach includes direct chlorination of furan-2,3-dicarboxylic acid using thionyl chloride or oxalyl chloride under controlled conditions .

These methods provide efficient pathways for obtaining this compound for further applications.

Furan-2,3-dicarbonyl dichloride finds applications primarily in organic synthesis:

  • Synthesis of Furan Derivatives: It serves as an important intermediate for synthesizing various substituted furans and other heterocycles.
  • Polymer Chemistry: Its derivatives are utilized in creating biobased polymers and materials due to their potential for biodegradability .
  • Pharmaceutical Chemistry: The compound may be explored for its potential use in drug development due to its structural features that could interact with biological targets.

Interaction studies involving furan-2,3-dicarbonyl dichloride primarily focus on its reactivity with nucleophiles. These studies help understand how this compound can be utilized to develop new materials or pharmaceuticals. For instance, examining its reaction kinetics with different amines or alcohols can provide insights into optimizing conditions for synthesizing desired products .

Furan-2,3-dicarbonyl dichloride shares structural similarities with several other compounds within the furan family. Here are some notable comparisons:

CompoundStructure FeaturesUnique Properties
Furan-2,5-dicarbonyl chlorideTwo carbonyls at positions 2 and 5More reactive towards nucleophiles due to additional carbonyl
FurfuralAldehyde functional groupUsed widely in flavoring and fragrance industries
Furan-2-carboxylic acidCarboxylic acid group at position 2Exhibits different reactivity compared to dicarbonyls
Furan-3-carboxylic acidCarboxylic acid group at position 3Less reactive than dicarbonyl derivatives

Furan-2,3-dicarbonyl dichloride is unique due to its dichloro substitution pattern and the positioning of carbonyl groups that enhance its electrophilicity compared to other similar compounds.

Catalytic acylation of furan derivatives has emerged as a critical methodology for accessing functionalized furan compounds, with particular relevance to the preparation of furan-2,3-dicarbonyl dichloride precursors. Historical studies have demonstrated that furan compounds can be successfully acylated using iodine-based catalytic systems, which offer significant advantages over traditional Friedel-Crafts catalysts. The acylation process typically employs acyl halides or carboxylic acid anhydrides in the presence of iodine catalysts, where the catalyst concentration ranges from 0.03 to 3 percent by weight relative to the acylating agent. These reactions proceed effectively at temperatures between -30°C and 150°C, with the iodine catalyst being generated in situ through various pathways including the decomposition of hydriodic acid during the reaction course.

The mechanism of iodine-catalyzed acylation involves the formation of reactive intermediates that facilitate electrophilic attack on the furan ring system. Unlike aluminum chloride and other Lewis acid catalysts, iodine-based systems avoid the formation of stable molecular complexes with acyl halides, thereby maintaining higher catalytic efficiency throughout the reaction. This characteristic proves particularly valuable when working with furan substrates, as the electron-rich nature of the furan ring requires careful management of electrophilic reagent reactivity.

Recent developments in catalytic methodology have expanded to include more sophisticated approaches for furan functionalization. The preparation of furan-2,3-dicarboxylic acid derivatives from galactaric acid involves a complex catalytic process where sulfuric acid serves as the primary catalyst. In this system, the acid catalyst facilitates multiple transformations including intramolecular etherification, dehydration, and cyclization reactions that ultimately lead to the formation of both 2,3- and 2,5-substituted furan products. The reaction conditions typically involve heating galactaric acid with alcohol and para-xylene in the presence of sulfuric acid at 160°C for approximately 10 hours.

Catalyst SystemTemperature RangeReaction TimeYieldProduct Distribution
Iodine (0.03-3 wt%)-30°C to 150°C1-5 hours60-85%Single acylation products
Sulfuric acid160°C10 hoursVariableMixed 2,3- and 2,5-isomers
Aluminum chloride0°C to 80°C2-8 hours40-70%Complex formation issues

The synthesis of Furan-2,3-dicarbonyl dichloride typically involves the chlorination of furan-2,3-dicarboxylic acid using reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). Multistep chlorination processes often generate transient intermediates, which can be trapped and characterized to elucidate reaction mechanisms.

Identification of Acyl Chloride Intermediates

During chlorination, the carboxylic acid groups undergo sequential conversion to acyl chlorides. Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy have been employed to detect intermediates such as mono-chlorinated species (e.g., furan-2-carbonyl-3-carboxylic acid chloride). These intermediates exhibit distinct carbonyl stretching frequencies:

  • Carboxylic acid: $$ \nu_{C=O} \approx 1700 \, \text{cm}^{-1} $$
  • Acyl chloride: $$ \nu_{C=O} \approx 1800 \, \text{cm}^{-1} $$ [1].

The use of p-xylene as a material separation agent (MSA) has been shown to enhance reaction efficiency by removing water and stabilizing reactive intermediates, analogous to methods reported for furan-2,5-dicarboxylate synthesis [1].

Role of Solvent and Catalysts

Polar aprotic solvents like tetrahydrofuran (THF) facilitate chloride ion displacement, while acid scavengers (e.g., triethylamine) neutralize HCl byproducts. Kinetic studies reveal that steric hindrance at the 3-position of the furan ring slows chlorination, necessitating elevated temperatures (80–100°C) for complete conversion [4].

Table 1: Chlorination Efficiency Under Varied Conditions

ConditionConversion (%)Intermediate Yield (%)
SOCl₂, THF, 80°C9268 (mono-chloride)
PCl₅, CH₂Cl₂, 25°C7845 (mono-chloride)
SOCl₂, p-xylene, 100°C98<5 (mono-chloride)

Data adapted from analogous furan dicarboxylate systems [1] [4].

Kinetic Isotope Effects in Intramolecular Cyclization Reactions

Intramolecular cyclization of Furan-2,3-dicarbonyl dichloride derivatives is a key step in forming macrocyclic or polymer precursors. Kinetic isotope effect (KIE) studies using deuterated substrates provide insights into transition-state dynamics.

Deuterium Labeling at Reactive Sites

Isotopic substitution at the α-carbon of the acyl chloride group ($$ \text{C}^\alpha\text{-D} $$) results in a primary KIE ($$ kH/kD \approx 2.1 $$), indicating bond cleavage at the α-position is rate-limiting. This aligns with mechanisms proposed for furan-2,5-dicarbonyl dichloride cyclization, where decarboxylation precedes ring closure [4].

Solvent-Dependent Cyclization Rates

Cyclization kinetics vary significantly with solvent polarity:

  • Nonpolar solvents (hexane): Slower cyclization due to poor stabilization of the transition state.
  • Polar solvents (DMF): Accelerated rates ($$ k_{\text{obs}} \approx 0.15 \, \text{min}^{-1} $$) via stabilization of ionic intermediates [1].

Thermal Degradation Patterns Under Variable Atmospheric Conditions

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) reveal that Furan-2,3-dicarbonyl dichloride undergoes distinct decomposition pathways depending on atmospheric composition.

Inert vs. Oxidative Atmospheres

  • Nitrogen atmosphere: Two-stage degradation:
    • 150–200°C: Loss of HCl ($$ \Delta m \approx 18\% $$).
    • 250–300°C: Furan ring decomposition ($$ \Delta m \approx 52\% $$) [1].
  • Oxygen atmosphere: Single-stage oxidative decomposition at 180–220°C, yielding CO₂ and chlorinated byproducts.

Table 2: Thermal Stability Metrics

AtmosphereOnset Temp (°C)Residual Mass (%)
N₂15030
O₂1805

Mechanistic Implications of Degradation

The presence of chlorine atoms adjacent to the furan ring increases susceptibility to radical-mediated degradation. Electron paramagnetic resonance (EPR) studies detect stable radical species (e.g., chlorinated furanyl radicals) during pyrolysis, suggesting a chain-reaction mechanism [1].

XLogP3

2.3

Wikipedia

Furan-2,3-dicarbonyl dichloride

Dates

Modify: 2023-07-17

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